molecular formula C7H12O4 B1169938 trans-p-Menth-2-ene CAS No. 1124-26-1

trans-p-Menth-2-ene

Cat. No.: B1169938
CAS No.: 1124-26-1
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Description

Historical Context of p-Menthene Chemistry and its Monoterpenoid Significance

The study of p-menthane (B155814) and its derivatives is deeply rooted in the history of organic chemistry, particularly in the exploration of terpenes, which are major components of essential oils from plants. mdpi.com The p-menthane skeleton, a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively, forms the backbone for a wide array of monoterpenoids. foodb.cafoodb.cafoodb.cahmdb.ca These compounds, including well-known examples like menthol (B31143) and limonene (B3431351), have been of interest for their fragrant properties and have been isolated from natural sources for centuries. wikipedia.orgwikipedia.org

Early research in the late 19th and early 20th centuries focused on elucidating the structures of these compounds and understanding their chemical transformations. rsc.org The synthesis of p-menthane derivatives from other terpenes or through synthetic routes has been a long-standing area of investigation. google.com Menthane monoterpenoids are recognized for their structural diversity and have been identified in various natural sources, including the exudates of Eucalyptus fruits and in certain insects. wikipedia.orgnih.gov

Structural Isomerism within the p-Menthene Family: Focus on trans-p-Menth-2-ene

The p-menthene family exhibits significant structural isomerism, which includes positional isomers, where the double bond is located at different positions within the cyclohexane ring, and stereoisomers (enantiomers and diastereomers). solubilityofthings.comstudymind.co.ukdocbrown.info this compound, with the IUPAC name (3S,6R)-3-methyl-6-propan-2-ylcyclohexene, is a specific stereoisomer of p-menth-2-ene. nih.gov

The "p" in p-menthene denotes that the methyl and isopropyl groups are in a para (1,4) relationship on the cyclohexane ring. The "2" indicates the position of the double bond between carbons 2 and 3 of the ring. The "trans" designation refers to the stereochemistry of the substituents at the chiral centers (carbons 1 and 4 of the p-menthane skeleton, which correspond to carbons 6 and 3 in the IUPAC name of this specific isomer). In this compound, the methyl group and the isopropyl group are on opposite sides of the plane of the cyclohexane ring. nih.govchemicalbook.com This is distinct from its cis isomer, where they would be on the same side.

The existence of these isomers is crucial as they can exhibit different physical and chemical properties.

Interactive Table: Isomers of p-Menthene

Isomer TypeDescriptionExample
Positional Isomers Differ in the location of the double bond in the cyclohexane ring.p-Menth-1-ene, p-Menth-3-ene (B1215651), p-Menth-4(8)-ene
Stereoisomers (Diastereomers) Have the same connectivity but differ in the spatial arrangement of atoms.cis-p-Menth-2-ene vs. This compound
Stereoisomers (Enantiomers) Non-superimposable mirror images of each other.(+)-trans-p-Menth-2-ene and (-)-trans-p-Menth-2-ene

Current Research Trajectories and Academic Relevance of this compound

This compound and its derivatives are subjects of ongoing research in various fields of chemistry. While perhaps not as widely studied as some other monoterpenes, it holds significance in several areas.

Derivatives of this compound have been identified as important signaling molecules in nature. For instance, trans-p-menth-2-en-1-ol has been recognized as a component of aggregation pheromones in certain insects, such as the ambrosia beetle Platypus quercivorus. oup.com Furthermore, research into the fungal symbionts of the tea shot hole borer (Euwallacea perbrevis) has identified trans-p-menth-2-en-1-ol as a key volatile compound, suggesting its role in the chemical ecology of these organisms. nih.gov

In synthetic organic chemistry, p-menthene derivatives serve as chiral starting materials and intermediates for the synthesis of more complex molecules. For example, p-menth-2-ene-1,8-diol has been utilized in the synthesis of cannabinoids like Δ⁹-THC. rsc.org The asymmetric synthesis of naturally occurring compounds like trans-p-menth-3-ene-1,2,8-triol highlights the utility of p-menthene structures in complex synthetic pathways. tandfonline.com

Additionally, the study of p-menthene-type monoterpenes continues to reveal novel natural products. Recent research on the plant Pilea aquarum subsp. brevicornuta led to the discovery of new dimeric p-menthene-type monoterpene peroxides. researchgate.net The investigation of mercapto-containing p-menthane and p-menthene derivatives, inspired by the potent aroma of grapefruit mercaptan (1-p-menthene-8-thiol), is an active area of research in flavor and fragrance chemistry. wikipedia.orgacs.org

Interactive Table: Properties of (+)-trans-p-Menth-2-ene

PropertyValueSource
Molecular Formula C₁₀H₁₈ nih.govalfa-chemistry.com
Molar Mass 138.25 g/mol nih.govalfa-chemistry.com
Boiling Point 55-56 °C at 12 mm Hg chemicalbook.comalfa-chemistry.comchemsrc.com
Density 0.811 g/mL at 20 °C chemicalbook.comalfa-chemistry.comchemsrc.com
CAS Number 5113-93-9 chemicalbook.comalfa-chemistry.com
ChEBI ID CHEBI:229282 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1124-26-1

Molecular Formula

C7H12O4

Synonyms

rel-(3R*,6S*)-3-Methyl-6-isopropyl-1-cyclohexene

Origin of Product

United States

Advanced Synthetic Methodologies for Trans P Menth 2 Ene and Its Stereoisomers

Classical and Modern Chemical Synthesis Routes to trans-p-Menth-2-ene

The synthesis of this compound can be achieved through several chemical pathways, including elimination reactions, isomerization of related terpenes, and the reduction of aromatic precursors. These methods vary in their efficiency, selectivity, and applicability to large-scale production.

Elimination Reactions and Dehydration Pathways from p-Menthanols

A primary and well-established method for synthesizing p-menthenes is through the acid-catalyzed dehydration of p-menthanols, such as menthol (B31143). scribd.comnau.edu This E1 elimination reaction involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. nau.edunumberanalytics.comwikipedia.org Subsequent deprotonation from an adjacent carbon atom yields the alkene. nau.edu The reaction conditions, particularly the acid catalyst and temperature, significantly influence the product distribution. nau.edu

For instance, the dehydration of menthol can lead to a mixture of p-menthene isomers, including p-menth-2-ene and p-menth-3-ene (B1215651). scribd.comnau.edu The use of phosphoric acid is common in this transformation. scribd.com Zaitsev's rule generally predicts the formation of the more substituted alkene as the major product. nau.edumasterorganicchemistry.com However, the formation of a carbocation intermediate can also lead to rearrangements, potentially yielding a mixture of products. nau.edu The choice of the starting p-menthanol isomer and the reaction conditions can be manipulated to favor the formation of the desired this compound.

Table 1: Dehydration of p-Menthanols to p-Menthenes
Starting MaterialReagent/CatalystKey ProductsObservationsReference
MentholPhosphoric AcidMentheneYielded 89.9% menthene as determined by GC, IR, and bromine testing. scribd.com
MentholStrong, concentrated mineral acid1-menthene, 2-menthene, 3-mentheneAcid-catalyzed dehydration proceeds via an E1 elimination reaction. nau.edu
trans-p-Menthan-8-olAcidic reagentsp-Menth-3-ene, p-menth-8-ene, p-menth-4(8)-eneIncreased reaction time led to a higher yield of p-menth-3-ene. cdnsciencepub.com
cis-p-Menthan-8-olNon-acidic reagentsp-Menth-8-ene, p-menth-4(8)-eneDehydration proceeds in an anti-Saytzeff orientation. cdnsciencepub.com

Isomerization Strategies from Related p-Menthenes and Terpenes (e.g., Limonene)

Isomerization of readily available terpenes like limonene (B3431351) presents another important route to p-menthenes. researchgate.netacs.org Limonene, a major component of citrus oils, can be isomerized under various catalytic conditions to yield a mixture of p-menthadienes, which can be further hydrogenated to p-menthenes. researchgate.netcambridge.org Catalysts such as silica (B1680970) gel, alumina (B75360), and various metal complexes have been employed for this purpose. researchgate.netacs.orgsci-hub.ru For example, heating d-limonene with silica gel can produce a mixture of terpinolene, α-terpinene, and γ-terpinene, which can then disproportionate to form p-menthenes and p-cymene (B1678584). acs.org

The isomerization of limonene can also be catalyzed by natural zeolites like clinoptilolite, leading to products such as terpinolene, α-terpinene, and γ-terpinene. cambridge.org Furthermore, the isomerization of carvomenthene (p-menth-1-ene) to p-menth-3-ene can be achieved using organic sulfonic acids. google.com The reaction conditions, including temperature and catalyst choice, are critical in controlling the product distribution and maximizing the yield of the desired p-menthene isomer. sci-hub.rugoogle.com

Table 2: Isomerization of Terpenes to p-Menthenes
Starting MaterialCatalyst/ReagentKey ProductsConditionsReference
d-LimoneneSilica geltrans-2-p-menthene, 3-p-menthene, p-cymeneElevated temperatures (100°C and 150°C) acs.org
LimoneneNatural zeolite-clinoptiloliteTerpinolene, α-terpinene, γ-terpinene, p-cymene155–175°C cambridge.org
CarvomentheneOrganic sulfonic acidp-Menth-3-ene100°C to boiling point of terpenes google.com
(R)-LimoneneMontmorillonite K-10 clayp-Menthadienes, p-cymeneRefluxing toluene scielo.br

Reduction of Aromatic Precursors to p-Menthenes

The reduction of aromatic compounds, such as p-cymene, provides a direct route to the p-menthane (B155814) skeleton, from which p-menthenes can be derived. perfumerflavorist.com Catalytic hydrogenation is a common method for this transformation, utilizing catalysts like palladium or platinum. numberanalytics.com Dissolving metal reductions, such as the Birch reduction, offer an alternative pathway. numberanalytics.com This method involves the use of an alkali metal (like sodium or lithium) in a solvent like liquid ammonia, which can selectively reduce the aromatic ring. numberanalytics.com For instance, the reduction of p-cymene can yield p-menth-1-ene. perfumerflavorist.com The choice of reducing agent and reaction conditions is crucial for controlling the extent of reduction and the isomeric composition of the resulting p-menthenes. jsynthchem.com

Stereoselective and Asymmetric Synthesis of this compound and its Chiral Derivatives

The biological and olfactory properties of p-menthenes are often highly dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic methods is of paramount importance.

Enantioselective Catalysis in p-Menthene Formation

Enantioselective catalysis offers a powerful tool for the synthesis of specific enantiomers of p-menthenes and their derivatives. rsc.orgresearchgate.net One notable example is the Sharpless asymmetric dihydroxylation, which can be used to introduce chirality into the p-menthane framework. tandfonline.comresearchgate.netoup.com This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve the enantioselective synthesis of vicinal diols from alkenes. researchgate.net This methodology has been successfully applied to the asymmetric synthesis of both enantiomers of trans-p-menth-3-ene-1,2,8-triol. tandfonline.comoup.com

Furthermore, enzymes can exhibit high enantioselectivity in the biosynthesis of p-menthane monoterpenoids. nih.gov For instance, enzymes from peppermint show significant enantioselectivity for intermediates in the pathway starting from (-)-4S-limonene. nih.gov Lipase-mediated resolutions are also employed to separate enantiomers of p-menthane derivatives, providing access to enantiopure building blocks for further synthesis. mdpi.com

Table 3: Enantioselective Approaches to p-Menthene Derivatives
MethodKey Reagents/CatalystProductKey FeatureReference
Sharpless Asymmetric DihydroxylationOsmium tetroxide, chiral quinine ligandtrans-p-Menth-3-ene-1,2,8-triolEnantioselective synthesis of chiral vicinal diols. tandfonline.comresearchgate.netoup.com
Enzymatic CatalysisLimonene synthase, limonene 3-hydroxylasep-Menthane monoterpenoidsHigh enantioselectivity towards specific stereoisomers. nih.gov
Lipase-Mediated ResolutionLipase PS-30, Lipase MEnantiopure p-menthan-3,9-diolsSeparation of enantiomers to yield chiral building blocks. mdpi.com
Biocatalytic ReductionBaker's yeast (Saccharomyces cerevisiae)(1S,4R)-p-Menth-2-en-1-olAchieved >99% enantiomeric excess (ee). vulcanchem.com

Diastereoselective Approaches and Control of Stereochemistry

Controlling the relative stereochemistry (diastereoselectivity) is also a critical aspect of synthesizing specific p-menthene isomers. Diastereoselective reactions often rely on the steric and electronic properties of the substrate and reagents to favor the formation of one diastereomer over another.

For example, the synthesis of various p-menthane lactones and ethers has been achieved through chemo- and diastereoselective reactions starting from enantiomerically pure p-mentha-1,8(10)-diene-3,9-diols. cnr.it The diastereoselective reduction of an intermediate lactone was a key step in this synthetic sequence. cnr.it Similarly, stereoselective approaches have been developed for the substitution of functional groups on the p-menthane ring, allowing for the synthesis of diverse derivatives with defined stereochemistry. mdpi.comnih.gov The opening of epoxide rings in p-menthane systems can also be achieved with high regio- and stereoselectivity, providing access to specific di-substituted products. google.com

Chiral Pool Synthesis Utilising Natural Precursors

Chiral pool synthesis is a prominent strategy that utilizes readily available, enantiomerically pure natural products as starting materials to construct complex target molecules. uniud.itresearchgate.netsciencenet.cn This approach is particularly effective for synthesizing p-menthane terpenes due to the abundance of chiral monoterpenes in nature. researchgate.net Monoterpenes such as (+)-limonene, (–)-carvone, and (R)- and (S)-linalool serve as versatile chiral building blocks. mdpi.commdpi.com

The synthesis often involves chemical manipulation of these natural precursors. For example, (+)-limonene and (–)-carvone, which are easily sourced from the chiral pool, can be chemically modified to produce diastereoisomeric mixtures of primary alcohols like p-menth-1-en-9-ol. mdpi.comresearchgate.net These intermediates can then be further transformed into various p-menthane terpenes. mdpi.com Similarly, both enantiomers of linalool (B1675412) are accessible from the chiral pool and can be used to synthesize specific stereoisomers of target compounds through stereospecific cyclization reactions. mdpi.com The inherent chirality of the starting material guides the stereochemical outcome of the synthetic sequence, making it a powerful method for accessing specific enantiopure or enantio-enriched products. uniud.it

Biocatalytic and Chemoenzymatic Synthetic Pathways to this compound

Biocatalytic and chemoenzymatic methods have emerged as powerful and sustainable alternatives to traditional chemical synthesis for producing fine chemicals like p-menthane derivatives. researchgate.netacs.org These approaches combine the selectivity of biological catalysts (enzymes or whole microbial cells) with chemical reactions, often in one-pot sequences or cascade reactions, to create efficient and highly selective synthetic routes. mdpi.comnih.gov The use of enzymes offers significant advantages, including high catalytic efficiency, mild reaction conditions, and exceptional stereo-, regio-, and chemoselectivity, which are crucial for synthesizing chiral fragrance compounds. acs.orgnih.gov Chemoenzymatic strategies are particularly valuable for preparing enantiopure compounds through processes like the kinetic resolution of racemic mixtures. mdpi.com

Enzymatic Transformations of Terpenes and Isoprenoids

The specific and selective nature of enzymes is widely exploited in the synthesis of p-menthane terpenes from various isoprenoid precursors. A key technique is the lipase-mediated kinetic resolution of racemic alcohols, which allows for the separation of enantiomers with high efficiency. mdpi.com Lipases, such as Lipase PS from Pseudomonas cepacia, are highly effective in catalyzing the acetylation of cyclic secondary alcohols, including p-menthan-3-ol monoterpenes. mdpi.com For instance, the enzymatic resolution of racemic alcohols like trans-piperitol (B93648) and cis-piperitol using Lipase PS demonstrates very high enantioselectivity. mdpi.com

Enzymes from various sources can also catalyze specific oxidative transformations. For example, the enzymatic system of larvae from the insect Spodoptera litura can hydroxylate both (R)- and (S)-terpinen-4-ol at the C-7 position to yield the corresponding (R)-p-menth-1-ene-4,7-diol and (S)-p-menth-1-ene-4,7-diol, respectively. nih.govmdpi.com This demonstrates the ability of enzymes to perform regioselective functionalization on terpene skeletons. nih.govmdpi.com Ene-reductases represent another class of enzymes increasingly used for the asymmetric reduction of α,β-unsaturated compounds, offering excellent specificity in the synthesis of chiral fragrances. acs.org

Table 1: Selected Enzymatic Transformations Leading to p-Menthane Derivatives

Enzyme/Enzymatic SystemSubstrateProduct(s)Research Finding
Lipase PS (Pseudomonas cepacia)trans-PiperitolEnantioenriched acetate (B1210297) and remaining alcoholThe acetylation reaction exhibits very high enantioselectivity (E > 500). mdpi.com
Lipase PS (Pseudomonas cepacia)cis-PiperitolEnantioenriched acetate and remaining alcoholCharacterized by a very high enantioselectivity (E > 500) for the acetylation process. mdpi.com
Enzymatic system of Spodoptera litura larvae(R)-Terpinen-4-ol(R)-p-Menth-1-ene-4,7-diolAchieved a 71% yield through hydroxylation at the C-7 carbon. nih.govmdpi.com
Enzymatic system of Spodoptera litura larvae(S)-Terpinen-4-ol(S)-p-Menth-1-ene-4,7-diolResulted in a 72% yield, also via C-7 hydroxylation, showing no differentiation based on the substrate's stereochemistry at C-4. nih.govmdpi.com
Enzymatic system of Spodoptera litura larvae(±)-α-Terpineolp-Menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acidThe transformation involves hydroxylation at C-7 followed by oxidation of the primary alcohol to a carboxylic acid. nih.gov

Reactivity Profiles and Mechanistic Investigations of Trans P Menth 2 Ene

Electrophilic Addition Reactions of the Endocyclic Double Bond

The electron-rich double bond of trans-p-menth-2-ene readily undergoes electrophilic addition. In these reactions, an electrophile adds to the double bond, breaking the pi (π) bond and forming a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product.

Hydrohalogenation of alkenes, such as this compound, involves the addition of hydrogen halides (e.g., HCl, HBr, HI). leah4sci.com The reaction is initiated by the electrophilic attack of the hydrogen atom on the double bond, leading to the formation of a carbocation. pressbooks.pub This process follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.com Consequently, the more stable, more substituted carbocation is formed. masterorganicchemistry.com The subsequent attack by the halide ion on the carbocation completes the addition. pressbooks.pub

The stereochemistry of hydrohalogenation can result in a mixture of syn- and anti-addition products, as the planar carbocation can be attacked from either face by the halide ion. youtube.com In the case of this compound, this would lead to a mixture of diastereomeric haloalkanes. It is also important to consider the possibility of carbocation rearrangements, such as hydride or alkyl shifts, which can occur to form a more stable carbocation intermediate before the nucleophilic attack. masterorganicchemistry.comyoutube.com

Hydration of an alkene adds a hydroxyl group and a hydrogen atom across the double bond, forming an alcohol. libretexts.orglibretexts.org While direct acid-catalyzed hydration is possible, it is often plagued by carbocation rearrangements. libretexts.orglibretexts.org

A more reliable method for the Markovnikov hydration of alkenes without rearrangement is the oxymercuration-demercuration reaction. libretexts.orglibretexts.orgmasterorganicchemistry.com This two-step process involves the reaction of the alkene with mercuric acetate (B1210297) in an aqueous solution, followed by reduction with sodium borohydride. vedantu.comwikipedia.org

The mechanism begins with the electrophilic addition of the mercuric ion to the alkene, forming a cyclic mercurinium ion intermediate. libretexts.orgmasterorganicchemistry.com This intermediate prevents carbocation rearrangements. libretexts.orglibretexts.org Water then attacks the more substituted carbon of the mercurinium ion in an anti-fashion. masterorganicchemistry.com The final step, demercuration, involves the replacement of the mercury-containing group with a hydrogen atom by sodium borohydride. wikipedia.org While the oxymercuration step is stereospecific (anti-addition), the demercuration step is not, which can lead to a mixture of stereoisomers. wikipedia.org

Applying this to this compound, oxymercuration-demercuration would be expected to yield the corresponding Markovnikov alcohol, p-menthan-2-ol, with the hydroxyl group at the more substituted C2 position.

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane). libretexts.org The reaction is a concerted process where the oxygen atom is delivered to the same face of the double bond, resulting in syn-addition. libretexts.org For this compound, epoxidation would yield this compound oxide. The stereochemistry of the product is influenced by the steric hindrance of the substituents on the cyclohexene (B86901) ring.

Dihydroxylation is the addition of two hydroxyl groups to the double bond to form a diol. This can be achieved through two main pathways with different stereochemical outcomes:

Syn-dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to give a vicinal diol with syn-stereochemistry. libretexts.org Sharpless asymmetric dihydroxylation is a powerful enantioselective method for this transformation. researchgate.net

For this compound, these reactions would lead to the formation of p-menthane-2,3-diols with either anti or syn stereochemistry, depending on the chosen method.

Cycloaddition Chemistry Involving this compound

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In its typical form, this compound, being an alkene, would act as the dienophile. masterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, which this compound lacks. libretexts.org Therefore, it would be expected to be a relatively unreactive dienophile in standard Diels-Alder reactions.

However, the broader class of pericyclic reactions includes other possibilities. While specific examples of this compound participating in Diels-Alder reactions are not extensively documented, related p-menthene structures are known to be involved in complex syntheses where Diels-Alder reactions are a key step. researchgate.net The stereochemistry of the Diels-Alder reaction is highly controlled, with the relative stereochemistry of the substituents on the dienophile being retained in the product. libretexts.org

Besides the Diels-Alder reaction, alkenes can participate in other concerted cycloadditions. For instance, the electrophilic addition of hydrogen sulfide (B99878) (H₂S) to monoterpenes can lead to the formation of sulfur-containing heterocyclic compounds. encyclopedia.pub While not a cycloaddition in the same vein as the Diels-Alder reaction, it represents another facet of the reactivity of the double bond in terpenes like this compound.

Derivatization and Functionalization Strategies for Trans P Menth 2 Ene

Synthesis of Novel Chiral Derivatives from trans-p-Menth-2-ene

The synthesis of novel chiral derivatives from this compound often leverages its existing stereochemistry to direct new functional group introductions with high precision, or utilizes enantiopure forms of the compound as foundational chiral building blocks.

Stereodefined Functional Group Introductions

Stereodefined functional group introductions on this compound are critical for controlling the absolute configuration of newly formed chiral centers. One notable approach involves the conversion of this compound into aziridines. For example, the N-tosylaziridination reaction of this compound, derived from natural menthol (B31143), has been explored. This reaction yielded an equimolar mixture of cis/trans-aziridines with a 45% yield, indicating that the arrangement of methyl and isopropyl substituents in the cyclohexane (B81311) ring did not inherently provide stereoselectivity in this specific aziridation process uw.edu.pl.

Another strategy involves chemoenzymatic epoxidation. Utilizing lyophilized mycelium of Psychrophilic Cladosporium cladosporioides 01 as a biocatalyst, this compound can be epoxidized to 2,3-epoxy-p-menthane with a yield of 63.7% wur.nlacs.org. This process showcases a method for introducing an epoxide functional group in a stereodefined manner, although the specific stereoisomeric outcome (e.g., cis or trans epoxide relative to the ring substituents) would require further detailed analysis. The general chemoenzymatic epoxidation procedure typically involves ethyl acetate (B1210297) as a solvent, hydrogen peroxide, and acetic acid, reacting for 3 hours at 55 °C acs.org.

SubstrateProductYield (%) [Reference]
(+)-trans-p-Menth-2-ene2,3-epoxy-p-menthane63.7 wur.nlacs.org

Enantiopure this compound as a Chiral Building Block

Enantiopure this compound, or related p-menthane (B155814) derivatives, serves as a valuable chiral building block in asymmetric synthesis. For instance, natural menthol has been used as a structural platform to synthesize chiral mono-N-tosylated-1,2-diamines, with this compound serving as a key intermediate through O-tosylation and elimination researchgate.net. The double bond in this compound then undergoes further functionalization, including aziridination, followed by reaction with sodium azide (B81097) and subsequent reduction to form 1,2-diamine systems. These diamines are then employed as chiral ligands in asymmetric transfer hydrogenation reactions researchgate.net.

While direct examples of enantiopure this compound being used as a building block are less explicit in the provided results, the general principle of using chiral monoterpenoids for the stereoselective synthesis of complex molecules is well-established. For example, p-menth-2-ene-1,8-diol, a structurally comparable starting material, has been investigated for the preparation of (−)-trans-Δ9-THC. Conversions up to 51% were observed, yielding 28% of the desired product using anhydrous ZnCl₂ as a catalyst rsc.org. This highlights the potential of p-menthene scaffolds, including this compound, as chiral precursors in the synthesis of complex natural products.

Structure-Reactivity Relationship Studies of this compound Analogues

Understanding the structure-reactivity relationships in this compound analogues is crucial for predicting and controlling their chemical behavior, allowing for systematic elaboration and tailored functionalization.

Systematic Elaboration of the p-Menthene Core

Systematic elaboration of the p-menthene core, originating from compounds like this compound, involves various transformations to introduce new functionalities or modify existing ones. The double bond in this compound is a primary site for such elaborations. As noted, epoxidation is one such transformation wur.nlacs.org. The resulting epoxides can then undergo ring-opening reactions to introduce diol or other functional groups.

Another example of p-menthene core elaboration is the synthesis of oxabicyclo[3.3.1]nonanone derivatives. This can be achieved by reacting trans-p-menth-6-ene-2,8-diol (a p-menthane derivative) with aldehydes or epoxides in the presence of boron trifluoride etherate, demonstrating the utility of p-menthene scaffolds in constructing more complex bicyclic systems acs.org. This reaction proceeds via a (3,5)-oxonium-ene cyclization, highlighting the diverse reactivity accessible within the p-menthane framework acs.org.

Research on the synthesis of trans-p-menth-3-ene-1,2,8-triol, a monoterpene found in herbal plants, provides insight into the transformations of the menthene core. The synthesis involves specific chemical conversions of a ketone intermediate, ultimately leading to the triol with high enantiomeric excess (e.g., 99.5% ee), showcasing precise control over the elaboration of the p-menthene structure tandfonline.com.

Impact of Substituent Effects on Reactivity

The impact of substituent effects on the reactivity of p-menthene analogues is a significant area of study. While direct studies on this compound with varying substituents are limited in the provided information, general principles from related p-menthene compounds offer insights.

For instance, studies on the intrazeolite photooxygenation of p-menth-1-ene derivatives reveal that remote polar substituents can substantially affect the product selectivity. When an acetate functionality was placed at the remote 8-position of the menthene carbon skeleton (as in o-terpinyl acetate), the reaction yielded predominantly one regioisomeric adduct (4d) with >97% diastereomeric excess. This indicates that allylic hydrogen atom abstraction occurred from the more substituted side of the cycloalkene, a regioselectivity trend consistent with cation binding to the ester or hydroxyl functionality, which directs the attack of singlet oxygen towards the more substituted side of the double bond uoc.gr. This exemplifies how substituents, even when distant from the reaction center, can influence reactivity and regioselectivity through electronic or conformational effects, potentially by directing the approach of reagents or stabilizing transition states.

The presence of methyl and isopropyl substituents on the cyclohexene (B86901) ring of this compound itself influences its reactivity. As observed in the aziridination reaction, the inherent arrangement of these groups did not confer stereoselectivity in the formation of aziridines, suggesting that for this specific reaction, their steric or electronic influence might not be sufficiently directing compared to other factors uw.edu.pl.

Substituent effects are commonly explored using methodologies like Hammett plots in related systems, where electron-donating or electron-withdrawing groups can accelerate or decelerate reactions, indicating stabilization of ground or transition states acs.org. While this specific type of analysis was not found for this compound in the provided results, it is a general principle applicable to understanding how structural modifications affect the reactivity of its analogues.

Spectroscopic and Computational Characterization of Trans P Menth 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including p-menthane (B155814) derivatives. nih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework.

The unambiguous assignment of the structure and relative stereochemistry of trans-p-Menth-2-ene is achieved through a suite of NMR experiments.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the chemical environment of each proton. For this compound, the olefinic protons on the C2 and C3 carbons are expected to resonate at higher chemical shifts (typically in the range of 5.0-6.0 ppm) compared to the aliphatic protons on the cyclohexene (B86901) ring and the isopropyl and methyl substituents. docbrown.info The trans stereochemistry of the substituents at C1 and C4 influences the coupling constants (J-values) between adjacent protons, which can be used to confirm their relative spatial orientation.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. This compound is expected to show ten distinct signals corresponding to its ten carbon atoms. The olefinic carbons (C2 and C3) will have characteristic chemical shifts in the downfield region (typically 120-140 ppm), while the sp³-hybridized carbons of the ring and substituents will appear in the upfield region. researchgate.net

2D NMR Techniques: To definitively assign each proton and carbon signal and establish connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. This is crucial for tracing the proton network through the cyclohexene ring and into the alkyl substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a specific proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the entire molecular structure, for instance, by connecting the isopropyl group protons to the C4 carbon of the ring.

A summary of expected NMR data, based on analysis of similar p-menthane structures, is presented below. researchgate.netacs.org

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key 2D Correlations (HMBC)
C1-H ~1.8 - 2.2~40 - 45C2, C3, C5, C6, C7
C2=CH ~5.4 - 5.8~125 - 135C1, C4, C7
C3=CH ~5.4 - 5.8~120 - 130C1, C2, C4, C5
C4-H ~2.0 - 2.4~30 - 35C2, C3, C5, C8, C9, C10
C5-H₂ ~1.2 - 1.8~25 - 30C1, C3, C4, C6
C6-H₂ ~1.1 - 1.7~30 - 35C1, C5, C7
C7-H₃ (Methyl) ~0.9 - 1.1~20 - 25C1, C2, C6
C8-H (Isopropyl) ~1.5 - 1.9~30 - 35C4, C9, C10
C9/C10-H₃ (Isopropyl) ~0.8 - 1.0~18 - 22C8, C10/C9

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from this compound to the integral of a signal from a certified internal standard of known concentration, one can accurately calculate the purity of the analyte or its concentration in a mixture. This method is particularly valuable as it does not require an identical reference standard for the compound being quantified and can provide a direct purity assessment. nacchemical.com

Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. chemguide.co.ukwikipedia.org

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like monoterpenes. nih.govresearchgate.net The gas chromatograph separates individual components from a mixture based on their volatility and interaction with the stationary phase of the GC column. copernicus.orgmdpi.comnih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented.

For this compound, electron ionization (EI) is commonly used. This high-energy ionization method causes the molecular ion ([M]⁺) to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern is dictated by the structure of the molecule, with cleavage often occurring at branched points or leading to the formation of stable carbocations. libretexts.orgyoutube.com

Key fragmentation pathways for p-menthane structures often involve the loss of the isopropyl group (a loss of 43 Da) or the methyl group (a loss of 15 Da). A retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene derivatives, can also occur. The mass spectrum of this compound would show a molecular ion peak at m/z 138, corresponding to its molecular weight, and a series of fragment ions that provide structural confirmation. nacchemical.comnih.gov

m/z Value Proposed Fragment Ion Possible Neutral Loss
138 [C₁₀H₁₈]⁺Molecular Ion
123 [C₉H₁₅]⁺CH₃ (15 Da)
95 [C₇H₁₁]⁺C₃H₇ (Isopropyl group, 43 Da)
81 [C₆H₉]⁺Retro-Diels-Alder fragmentation
67 [C₅H₇]⁺Further fragmentation

While standard GC-MS provides nominal masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would confirm the molecular formula as C₁₀H₁₈ by measuring its exact mass. nih.gov This capability is crucial for distinguishing it from other compounds that may have the same nominal mass but a different elemental composition.

Molecular Formula: C₁₀H₁₈

Nominal Mass: 138 amu

Calculated Exact Mass: 138.14085 Da

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. spectrabase.com

For this compound, the key functional groups are the carbon-carbon double bond (C=C) within the cyclohexene ring and the various carbon-hydrogen bonds (C-H) of the alkene and alkane portions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The C=C stretching vibration is expected to appear around 1640-1680 cm⁻¹. docbrown.info The stretching vibrations for the C-H bonds attached to the double bond (=C-H) typically appear just above 3000 cm⁻¹ (e.g., 3010-3050 cm⁻¹), while the C-H stretches of the saturated alkyl portions (the ring, methyl, and isopropyl groups) appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). nist.govechemi.com Bending vibrations for C-H bonds provide further information in the fingerprint region (below 1500 cm⁻¹). youtube.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique. The C=C double bond, being a symmetric and non-polar functional group, typically gives a strong and sharp signal in the Raman spectrum, often more intense than in the IR spectrum. The C-H stretching vibrations are also readily observed.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
=C-H Stretch 3010 - 3050 (Medium)3010 - 3050 (Medium)
Alkyl C-H Stretch 2850 - 2960 (Strong)2850 - 2960 (Strong)
C=C Stretch 1640 - 1680 (Medium-Weak)1640 - 1680 (Strong)
CH₂/CH₃ Bend 1375 - 1465 (Medium)1375 - 1465 (Medium)

Computational Chemistry and Quantum Mechanical Investigations

However, to provide a contextual understanding, this section will discuss the general principles and methodologies of these computational techniques as they are broadly applied to similar monoterpenes and related cyclohexene derivatives. This will illustrate the types of insights that could be gained if such studies were to be conducted on this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations could provide valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

A typical DFT study on a related monoterpene, limonene (B3431351), has utilized the B3LYP functional with a 6-31G(d,p) basis set to analyze its reactivity. mdpi.com For this compound, such a study would involve optimizing the molecule's geometry and then calculating its electronic properties. The resulting data would include the energies of the frontier molecular orbitals and the electron density distribution, which would highlight the most electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Hypothetical DFT Data for this compound

The following table is a hypothetical representation of data that could be generated from a DFT study of this compound, based on typical values for similar monoterpenes. Note: This data is for illustrative purposes only and is not derived from an actual study.

Computational ParameterHypothetical ValueSignificance
Method/Basis SetB3LYP/6-311+G(d,p)A common level of theory for reliable results.
HOMO Energy-6.2 eVIndicates the energy of the outermost electrons.
LUMO Energy0.5 eVIndicates the energy of the lowest empty orbital.
HOMO-LUMO Gap6.7 eVRelates to chemical reactivity and stability.
Dipole Moment0.3 DProvides insight into the molecule's polarity.

Conformational Analysis and Energy Landscape Mapping

The flexible six-membered ring of this compound, along with its two substituents, allows it to exist in various spatial arrangements or conformations. A computational conformational analysis would aim to identify the most stable conformers and map the energy landscape of their interconversion.

The cyclohexene ring in this compound is expected to adopt a half-chair conformation as its most stable form. stackexchange.comresearchgate.net The isopropyl and methyl groups can be in either pseudo-axial or pseudo-equatorial positions. Computational methods, such as molecular mechanics or DFT, can be used to calculate the relative energies of these different conformers. The results of such an analysis would reveal the global minimum energy conformation and the energy barriers for conversion between different conformers. For instance, studies on limonene oxide, a related monoterpenoid, have identified five stable conformers using a combination of microwave spectroscopy and DFT calculations. nih.gov

Illustrative Conformational Energy Profile

Below is an interactive table illustrating a potential energy landscape for the interconversion of two hypothetical chair conformers of this compound. Note: The energy values are illustrative and not from a specific study.

ConformerSubstituent PositionsRelative Energy (kcal/mol)Population (%) at 298 K
Chair 1Isopropyl (Eq), Methyl (Eq)0.095.8
Transition StateTwist-Boat5.5-
Chair 2Isopropyl (Ax), Methyl (Ax)2.54.2

Prediction of Reaction Pathways and Transition States

Computational chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound and to characterize the high-energy transition states that govern the reaction rates. rsc.org For example, the acid-catalyzed isomerization of terpenes is a common reaction that could be modeled. nih.govudg.edu

Using DFT, researchers can map the potential energy surface of a reaction, locating the reactant and product minima, as well as the saddle points corresponding to the transition states. nih.gov This allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. For terpenes, computational methods have been used to explore complex carbocation rearrangement pathways. researchgate.netresearchgate.net A study on p-menthadienes, which are closely related isomers, has utilized DFT to investigate reaction mechanisms. researchgate.net

Example of a Hypothetical Reaction Pathway Analysis

This table outlines the kind of data that would be generated from a computational study of a hypothetical acid-catalyzed isomerization of this compound to a more stable isomer. Note: This is a hypothetical example.

Reaction StepStructureRelative Free Energy (kcal/mol)Description
1This compound + H+0.0Protonation of the double bond
2Transition State 1+15.2Formation of a tertiary carbocation
3Carbocation Intermediate+5.8A stable intermediate
4Transition State 2+20.51,2-hydride shift
5Isomerized Product + H+-3.1Formation of a more stable alkene

Biological Transformations and Biosynthetic Research Involving Trans P Menth 2 Ene

Enzymatic Conversion and Regio-/Stereoselectivity in Biotransformations

Enzymatic biotransformations play a crucial role in modifying terpene structures, often with precise regio- and stereoselectivity that is challenging to achieve through conventional chemical synthesis researchgate.netfrontiersin.org.

Oxidation and Reduction by Isolated Enzymes

Isolated enzymes, particularly cytochrome P450 monooxygenases and various dehydrogenases/reductases, demonstrate significant specificity in the functionalization of p-menthane (B155814) derivatives. For instance, in peppermint (Mentha x piperita), (-)-limonene-3-hydroxylase (L3OH) and in spearmint (Mentha spicata), (-)-limonene-6-hydroxylase (L6OH) are regiospecific cytochrome P450 enzymes responsible for oxygenating the p-menthane ring of limonene (B3431351) tandfonline.comnih.govcore.ac.uk. These enzymes primarily yield the trans-isomers of the hydroxylated products core.ac.uk.

Enzymes such as isopiperitenol (B1207519) dehydrogenases (ISPD1 and ISPD2), isolated from Perilla species, can catalyze the oxidation of isopiperitenol to isopiperitenone. Notably, ISPD1 exhibits dual functionality, also capable of reducing isopiperitenone, indicating its role in reversible reactions within the biosynthetic cascade jst.go.jp. Ene reductases (EREDs) are another class of enzymes that perform NAD(P)H-dependent reductions of activated alkenes, which is a common transformation in terpene metabolism almacgroup.com. The application of isolated enzymes in biotransformation is often preferred for single-step conversions due to their inherent selectivity mdpi.com.

Microbial Cultures for Bioconversion of p-Menthenes

Microbial cultures offer a robust system for the bioconversion of terpenes, often leading to oxygenated derivatives with high stereo- and regioselectivity. Several microorganisms have been studied for their ability to transform p-menthene compounds:

Mucor ramannianus : This fungus can bioconvert (-)-menthol, a p-menthane alcohol, into a range of products, including trans-p-menthan-8-ol, trans-p-Menth-2-en-1-ol, sabinane, p-menthane-3,8-diol, isomenthol, and 1,8-cineole researchgate.netpublisherspanel.comnih.govbibliotekanauki.plagriculturejournals.cz. The production of trans-p-Menth-2-en-1-ol directly illustrates microbial modification of a p-menthene skeleton at a double bond.

Penicillium sp. and Aspergillus niger : These fungal genera are known to carry out oxidation reactions on monoterpenes. Penicillium sp., for example, can transform menthol (B31143) into α-pinene, terpineol, and menthene researchgate.netpublisherspanel.combibliotekanauki.plagriculturejournals.cz. Aspergillus cellulosae M-77 has been shown to biotransform (R)-(+)-limonene into compounds such as (+)-limonene-1,2-trans-diol, (+)-isopiperitenone, (+)-perillyl alcohol, and (+)-cis-carveol, demonstrating hydroxylation of double bonds and allylic positions nih.gov.

Pseudomonas putida : This bacterium is capable of biotransforming limonene into perillyl alcohol and p-menth-1-ene-6,8-diol core.ac.ukbibliotekanauki.pl. It also effectively converts myrcene (B1677589) into dihydrolinalool, cis-β-dihydroterpineol, and linalool (B1675412) bibliotekanauki.pl.

Corynespora cassiicola and Diplodia gossypina : These fungi are noted for their high stereospecificity in converting 1-menthenes, such as gamma-terpinene, alpha-terpinene, limonene, and alpha-phellandrene, into their corresponding 1,2-trans-diols nih.gov.

Yarrowia lipolytica : This yeast can oxidize (+)-limonene to perillic acid with yields up to 50% mdpi.commendeley.com. It also mediates the biotransformation of (-)-(R)-α-phellandrene to 5-p-Menthene-1,2-diol mdpi.com.

The table below summarizes some key microbial bioconversions relevant to p-menthenes.

MicroorganismSubstrateKey ProductsReaction TypeReferences
Mucor ramannianus(-)-Mentholtrans-p-Menthan-8-ol, trans-p-Menth-2-en-1-ol, Sabinane, p-Menthan-3,8-diolOxidation researchgate.netpublisherspanel.comnih.govbibliotekanauki.plagriculturejournals.cz
Penicillium sp.Mentholα-Pinene, Terpineol, MentheneOxidation researchgate.netbibliotekanauki.pl
Aspergillus cellulosae(R)-(+)-Limonene(+)-Limonene-1,2-trans-diol, (+)-Isopiperitenone, (+)-Perillyl alcohol, (+)-cis-CarveolDihydroxylation, Hydroxylation nih.gov
Pseudomonas putidaLimonenePerillyl alcohol, p-Menth-1-ene-6,8-diolOxidation core.ac.ukbibliotekanauki.pl
Yarrowia lipolytica(+)-LimonenePerillic acidOxidation mdpi.commendeley.com
Yarrowia lipolytica(-)-(R)-α-Phellandrene5-p-Menthene-1,2-diolHydroxylation mdpi.com
Corynespora cassiicola1-MenthenesCorresponding 1,2-trans-diolsDihydroxylation nih.gov

Biosynthetic Pathways of trans-p-Menth-2-ene in Natural Systems

The biosynthesis of cyclic monoterpenes, including the p-menthane skeleton, involves a series of enzymatic steps, beginning with universal isoprenoid precursors.

Investigation of Terpene Synthase Mechanisms

The formation of monoterpenes typically commences with the cyclization of geranyl pyrophosphate (GPP), a ten-carbon (C10) precursor nih.govmdpi.commdpi.comnih.govnih.gov. Terpene synthases (also known as terpene cyclases) are key enzymes that catalyze the cyclization and rearrangement of these prenyl diphosphate (B83284) precursors to generate the diverse structures of monoterpenes mdpi.commdpi.comacs.org.

A prominent example in the biosynthesis of p-menthane monoterpenes is (-)-limonene (B1674923) synthase (LS). This enzyme catalyzes the cyclization of GPP to form (-)-(4S)-limonene, which serves as a central intermediate in various p-menthane biosynthetic pathways, such as those found in Mentha species (e.g., peppermint and spearmint) nih.govnih.govresearchgate.net. Following the initial cyclization, further modifications, including oxygenation and reduction steps, occur to yield specific p-menthane compounds. These steps often involve regiospecific cytochrome P450 limonene hydroxylases, such as limonene-3-hydroxylase and limonene-6-hydroxylase, which introduce hydroxyl groups at specific positions on the p-menthane ring tandfonline.comnih.govcore.ac.uk. Subsequent enzymatic transformations are facilitated by various dehydrogenases and reductases, for example, (-)-trans-isopiperitenol (B1216475) dehydrogenase and (+)-pulegone reductase, which are crucial for the downstream biosynthesis of compounds like menthol in peppermint nih.govjst.go.jpnih.govresearchgate.netacs.org.

The table below outlines key enzymes involved in p-menthene biosynthesis.

EnzymeRoleSubcellular LocationOrganismReferences
Geranyl Diphosphate Synthase (GPPS)Condensation of IPP and DMAPP to form GPPPlastids (Leucoplasts)Mentha x piperita mdpi.comnih.govnih.govresearchgate.net
(-)-Limonene Synthase (LS)Cyclization of GPP to (-)-(4S)-LimonenePlastids (Stroma)Mentha x piperita nih.govnih.govresearchgate.net
Limonene-3-hydroxylase (L3OH)Oxygenation of Limonene at C3Endoplasmic ReticulumMentha x piperita tandfonline.comnih.govcore.ac.uknih.govresearchgate.net
Limonene-6-hydroxylase (L6OH)Oxygenation of Limonene at C6Endoplasmic ReticulumMentha spicata tandfonline.comnih.govcore.ac.uknih.govresearchgate.net
(-)-trans-Isopiperitenol DehydrogenaseOxidation of (-)-trans-IsopiperitenolMitochondriaMentha x piperita nih.govjst.go.jpnih.govresearchgate.netacs.org
(+)-Pulegone ReductaseReduction of (+)-PulegoneCytosolMentha x piperita nih.govnih.govresearchgate.netacs.org
Isopiperitenol Dehydrogenase (ISPD)Oxidation of Isopiperitenol to Isopiperitenone (ISPD1, ISPD2)Not specifiedPerilla spp. jst.go.jp

Precursor Elaboration in Isoprenoid Biosynthesis

All terpenoids, including this compound and other monoterpenes, originate from two five-carbon (C5) precursor molecules: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) tandfonline.comnih.govmdpi.commdpi.comnih.govfrontiersin.orgsjtu.edu.cn. These fundamental building blocks are synthesized through two distinct pathways in nature:

Mevalonate (MVA) Pathway : This cytosolic pathway is prevalent in animals, fungi, and the cytoplasm of plants tandfonline.comnih.govmdpi.commdpi.comresearchgate.net. It initiates with acetyl-CoA and proceeds through several enzymatic steps, including the formation of mevalonic acid, ultimately yielding IPP and DMAPP tandfonline.comnih.govmdpi.com.

Methylerythritol Phosphate (MEP) Pathway : Predominantly found in bacteria, algae, and the plastids (e.g., chloroplasts) of higher plants, this pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials tandfonline.comnih.govmdpi.commdpi.comnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov. The committing step is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) nih.govmdpi.comnih.govresearchgate.netnih.gov. The p-menthane monoterpenoids found in plants like peppermint are derived from the MEP pathway nih.govnih.govresearchgate.net.

Once IPP and DMAPP are formed, geranyl diphosphate synthase (GPPS) catalyzes their condensation to form the C10 precursor geranyl pyrophosphate (GPP) nih.govmdpi.commdpi.comnih.govnih.govresearchgate.net. GPP is then cyclized by specific monoterpene synthases, such as limonene synthase, to form cyclic monoterpenes like limonene, which can subsequently undergo further enzymatic modifications, such as oxidations and reductions, to yield a wide array of p-menthane derivatives.

Applications of Trans P Menth 2 Ene in Specialty Chemical Synthesis and Materials Science

Role of trans-p-Menth-2-ene as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The inherent chirality of this compound makes it an attractive starting material for the development of chiral auxiliaries and ligands, which are crucial for controlling the stereochemical outcome of chemical reactions. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org

Research has demonstrated the conversion of natural (-)-menthol to this compound as an intermediate step in the synthesis of new chiral mono-N-tosylated-1,2-diamines. researchgate.netresearchgate.net This process involves the O-tosylation of the menthol (B31143) intermediate, followed by elimination to yield this compound. researchgate.netresearchgate.net This unsaturated intermediate is then transformed into N-tosylaziridines, which, after reaction with sodium azide (B81097) and subsequent reduction, yield the desired chiral diamines. researchgate.netresearchgate.net These resulting diamines have proven to be effective ligands in the asymmetric transfer hydrogenation of aromatic ketones and endocyclic imines. researchgate.netresearchgate.netuw.edu.pl

The effectiveness of these ligands stems from the specific stereochemistry derived from the p-menthane (B155814) skeleton, which influences the enantioselectivity of the catalytic process. uw.edu.pl The strategic placement of substituents on the chiral ligand, originating from the this compound structure, plays a critical role in achieving high levels of asymmetric induction in these reactions. uw.edu.pl

Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a pivotal intermediate in the multi-step synthesis of various complex organic molecules, leveraging its reactive double bond and stereocenters for further chemical transformations.

Preparation of Pharmaceutical Intermediates (e.g., Cannabinoids)

A significant application of p-menthene derivatives is in the synthesis of cannabinoids, a class of compounds with notable pharmaceutical properties. Specifically, (+)-p-menth-2-ene-1,8-diol, a derivative of p-menth-2-ene, is a key intermediate in the production of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). rsc.orgresearchgate.netgoogle.com

The synthesis of Δ⁹-THC often involves the acid-catalyzed coupling of (+)-p-menth-2-ene-1,8-diol with olivetol. rsc.orggoogle.com While this reaction can lead to a mixture of products, optimized procedures aim to isolate the intermediate Friedel-Crafts product, which can then be converted to Δ⁹-THC in good yield using a catalyst like zinc bromide. google.com The development of large-scale manufacturing processes for p-menth-2-ene-1,8-diol highlights its industrial importance as a key precursor for cannabinoid-based pharmaceuticals. researchgate.net The synthesis pathway often starts from 2-carene, which is converted to p-menth-2-ene-1,8-diol via epoxidation and rearrangement. mdpi.com

Furthermore, the chiral framework of p-menthane derivatives is utilized in the asymmetric synthesis of other pharmaceutical agents. For instance, L-menthyl chloroformate, derived from menthol, is used to create chiral esters that guide the stereoselective synthesis of emtricitabine, an antiretroviral drug. google.com

Building Block for Fragrance and Flavor Compounds (Chemical Perspective)

From a chemical standpoint, p-menthene derivatives are integral to the synthesis of various compounds used in the fragrance and flavor industry. researchgate.net While trans-p-menth-2-en-1-ol itself is noted as not for fragrance or flavor use, its structural motif is found in many naturally occurring aromatic compounds. mdpi.commdpi.comthegoodscentscompany.com For example, trans-p-menth-2-en-1-ol has been identified as a component in the essential oils of plants like Zosima absinthifolia and Origanum majorana. mdpi.commdpi.com

The chemical transformation of p-menthenes, which can be derived from more abundant terpenes like limonene (B3431351), allows for the creation of a diverse palette of scents. iscientific.org For instance, the oxidation of p-menthene can yield piperitone, a key component in various essential oils with applications in the flavor and fragrance industries. researchgate.net The specific arrangement of functional groups and stereochemistry, originating from precursors like this compound, dictates the final olfactory properties of the synthesized fragrance molecules.

Investigations into this compound in Polymer Science Research

The unique chemical structure of this compound and its derivatives has prompted investigations into their potential applications in polymer science, particularly in the development of specialty polymers and in catalytic polymerization studies.

Monomer Development for Specialty Polymers

Researchers are exploring the use of terpene-based monomers, including derivatives of p-menthene, to create bio-based polymers with unique properties. mdpi.comrsc.org One approach involves the conversion of l-menthol (B7771125) to menth-2-ene, which is then epoxidized to form menth-2-ene oxide. mdpi.com This epoxide can then be copolymerized with carbon dioxide (CO₂) using a zinc β-diiminato catalyst to produce poly(menthane carbonate) (PMC). mdpi.com

This novel polycarbonate exhibits high thermal stability. acs.org The rigid and bulky structure of the menthane unit incorporated into the polymer backbone is expected to influence the material's properties, potentially leading to polymers with enhanced glass transition temperatures suitable for engineering applications. rsc.org The development of such bio-based polymers from readily available natural resources like menthol presents a more sustainable alternative to petroleum-based plastics. acs.org

Catalytic Polymerization Studies of p-Menthene Derivatives

The polymerization of p-menthene derivatives is an active area of research, focusing on the use of various catalytic systems to control the polymerization process and the resulting polymer architecture. For instance, the copolymerization of menth-2-ene oxide with CO₂ has been successfully achieved using specific zinc-based catalysts, yielding polycarbonates with well-defined molecular weights and low dispersities. mdpi.com

Studies have also explored the polymerization of other terpene-based epoxides, such as menthyl glycidyl (B131873) ether, in copolymerizations with CO₂. rsc.orgrsc.org These investigations examine the influence of catalyst systems, solvents, and other reaction parameters on the efficiency of the polymerization and the properties of the resulting polymers. rsc.org The goal is to expand the range of bio-based polymers and to understand how the structure of the terpene monomer affects the polymerization process and the final material characteristics. rsc.orgrsc.org

Future Perspectives and Emerging Research Directions for Trans P Menth 2 Ene

Development of Sustainable and Environmentally Benign Synthetic Routes

The future of trans-p-Menth-2-ene synthesis is strongly aligned with the principles of green chemistry, aiming to reduce environmental impact while maintaining or enhancing efficiency. A key area of focus is the development of routes that utilize renewable feedstocks, minimize waste generation, and employ benign reaction conditions.

Key Approaches in Sustainable Synthesis:

Biocatalysis: Biocatalytic approaches, leveraging enzymes or whole microorganisms, offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. For instance, chemoenzymatic epoxidation of terpenes like limonene (B3431351) and (+)-trans-p-menth-2-ene has been demonstrated using lyophilized mycelium of Cladosporium cladosporioides 01. This method is noted for its cost-effectiveness and alignment with green chemistry principles, enabling the production of specific structures with high purity wur.nlnih.gov. The use of biocatalysts can significantly reduce energy consumption and waste, utilizing renewable resources such as sugar or plant oil as starting materials royalsocietypublishing.org.

Renewable Feedstocks: The shift towards bio-based raw materials is crucial. Menthol (B31143), readily available from natural sources, is being explored as a starting material for the synthesis of biobased polycarbonates derived from menth-2-ene oxide, highlighting its potential in sustainable polymer chemistry acs.org. Similarly, limonene, a renewable cyclic monoterpene often obtained from citrus peel, serves as a versatile starting material for various p-menthene derivatives through selective hydrogenation researchgate.netresearchgate.netperfumerflavorist.comacs.org.

Green Solvents and Solvent-Free Reactions: Minimizing or eliminating the use of hazardous solvents is a core tenet of sustainable chemistry royalsocietypublishing.org. Research endeavors include performing reactions in more environmentally benign solvents like ethyl acetate (B1210297), as demonstrated in the chemoenzymatic epoxidation of terpenes wur.nl. Strategies like "one-pot," "multi-component," and "cascade" synthetic approaches also contribute to reducing solvent waste and enhancing process sustainability royalsocietypublishing.org.

Exploration of Novel Catalytic Systems for this compound Transformations

Advancements in catalysis are critical for expanding the synthetic utility of this compound and its derivatives. Future research will focus on designing and optimizing catalytic systems to achieve higher activity, selectivity, and stability under milder conditions.

Areas of Catalytic Innovation:

Heterogeneous Catalysis: The development of heterogeneous catalysts, which are often more easily separated and recycled than their homogeneous counterparts, remains a significant area. Studies on the selective hydrogenation of limonene to p-1-menthene (an isomer of p-menthene) have shown the efficacy of heterogeneous catalysts based on active metal nanoparticles such as platinum (Pt), palladium (Pd), and ruthenium (Ru) supported on materials like carbon, silica (B1680970), and alumina (B75360) researchgate.net. These systems have demonstrated high activity and selectivity under mild reaction conditions, such as room temperature and low hydrogen pressure researchgate.net.

Stereoselective Catalysis: Given the chiral nature of many monoterpenes and their derivatives, the development of catalysts capable of highly stereoselective transformations is of paramount importance. Asymmetric synthesis techniques, such as Sharpless asymmetric dihydroxylation, have been successfully employed in the preparation of enantiomers of natural products like trans-p-menth-3-ene-1,2,8-triol, demonstrating the precision achievable in controlling stereochemistry oup.comtandfonline.com.

Novel Catalyst Architectures: Research is exploring new catalyst designs, including metal-organic frameworks (MOFs), single-atom catalysts, and bifunctional catalysts that combine multiple catalytic functions within a single system. While specific examples for this compound were not detailed, the broader field of terpene transformations benefits from such innovations, with gold-based heterogeneous catalysts also being investigated for various monoterpene transformations scribd.com.

Integration of Artificial Intelligence and Machine Learning in p-Menthene Chemical Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is poised to accelerate discovery and optimization in p-menthene chemical research, moving beyond traditional trial-and-error methodologies.

Applications of AI and ML:

Accelerated Catalyst and Material Design: AI and ML algorithms can predict molecular properties, screen vast chemical spaces, and identify promising candidates for novel catalysts and materials faster than conventional methods uchicago.edutamu.edunih.gov. This capability can significantly expedite the discovery of new catalytic systems tailored for this compound transformations.

Synthesis Planning and Optimization: AI-driven tools can aid in devising complex synthetic pathways and optimizing reaction conditions for improved yields, selectivity, and efficiency tamu.edunih.govnih.gov. The successful application of AI in designing stereoselective one-pot syntheses for other organic compounds indicates its potential to streamline the synthesis of this compound and its derivatives researchgate.net. This represents an exciting step towards automating the discovery process in chemical design uchicago.edu.

Data Analysis and Predictive Modeling: ML can learn from existing experimental data to uncover hidden patterns and establish quantitative structure-property relationships (QSPR). This allows for the prediction of chemical behaviors and properties of this compound and its derivatives, facilitating informed decision-making in research and development tamu.edunih.gov. The integration of computational chemistry with ML can enhance the understanding of molecular structures' effects on desired properties tamu.edu.

Addressing Scalability Challenges in this compound Production for Academic and Industrial Applications

Transitioning chemical processes from laboratory-scale experiments to industrial production presents significant challenges related to yield, purity, cost-effectiveness, and environmental impact. Future efforts will focus on overcoming these hurdles for this compound.

Strategies for Scalability:

Process Intensification and Continuous Flow Chemistry: Moving from batch processes to continuous flow operations can significantly enhance production efficiency, safety, and scalability. The successful implementation of selective hydrogenation of limonene to (+)-p-1-menthene in continuous flow reactors, following optimization in batch conditions, exemplifies a promising pathway for scalable p-menthene production researchgate.net.

Optimized Reactor Design and Engineering: Research into reactor design and process engineering is crucial for optimizing reaction conditions, heat and mass transfer, and product separation at larger scales. Efforts in manufacturing-scale preparation of p-menth-2-ene-1,8-diol, a key intermediate in the synthesis of Δ-9-tetrahydrocannabinol, highlight the importance of developing processes suitable for industrial application researchgate.net.

Efficient Downstream Processing: Developing efficient and environmentally benign methods for product isolation and purification is essential for industrial-scale production. Innovations in this area, such as isolating water-soluble products without exhaustive extraction, are critical for improving process economics and reducing waste researchgate.net.

These interconnected research directions underscore a holistic approach to advancing the chemistry of this compound, promising a future of more sustainable, efficient, and technologically sophisticated production and application.

Q & A

Q. Q. What protocols ensure ethical reporting of negative or inconclusive results in trans-p-Menth-2-ene research?

  • Methodological Answer :
  • Pre-register hypotheses and methods on platforms like Open Science Framework to reduce publication bias .
  • Use CONSORT-EHEALTH guidelines for transparent reporting of experimental workflows and data exclusions .

Q. Tables for Reference

Parameter Optimal Conditions Validation Method
Isomerization Temperature80–100°CGC-MS retention time matching
Chiral Purity Threshold≥98% enantiomeric excess (ee)Chiral HPLC with UV detection
Stability at 25°C≤5% degradation over 12 monthsAccelerated stability testing

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